molecular formula C8H7NO4 B181349 4-Methyl-3-nitrobenzoic acid CAS No. 96-98-0

4-Methyl-3-nitrobenzoic acid

Cat. No. B181349
CAS RN: 96-98-0
M. Wt: 181.15 g/mol
InChI Key: BBEWSMNRCUXQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-nitrobenzoic acid is a nitrated carboxylic acid. Carboxylic acids donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic .


Synthesis Analysis

The synthesis of 4-Methyl-3-nitrobenzoic acid can be achieved through various methods. One such method involves the nitration of methyl benzoate, followed by subsequent hydrolysis . Another method involves a simple Fischer esterification reaction .


Molecular Structure Analysis

The optimized geometry of the molecule, its vibrational frequencies along with corresponding intensities have been computed using the Density Functional Theory (DFT) employing B3LYP/6-311++G basis set .


Chemical Reactions Analysis

4-Methyl-3-nitrobenzoic acid is a nitrated carboxylic acid. Carboxylic acids donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic .


Physical And Chemical Properties Analysis

4-Methyl-3-nitrobenzoic acid is insoluble in water . Its molecular weight is 181.15 .

Scientific Research Applications

Synthesis and Chemistry

  • 4-Methyl-3-nitrobenzoic acid plays a role in various organic synthesis processes. For example, its derivatives, like 4-amino-3-nitrobenzoic acid methyl ester, are synthesized through Fischer esterification reactions. These reactions are significant in introductory organic chemistry courses and produce vividly colored compounds, which can be useful for educational purposes (Kam, Levonis & Schweiker, 2020).

Solubility and Physical Properties

  • The solubility of compounds similar to 4-Methyl-3-nitrobenzoic acid, such as 3-methyl-4-nitrobenzoic acid, has been studied extensively. These studies provide valuable data for understanding the physical and chemical properties of these compounds in various solvents (Acree et al., 2017).

Medical and Biological Research

  • 4-Methyl-3-nitrobenzoic acid has been identified as a potential inhibitor of cancer cell migration, particularly in non-small cell lung cancer. This suggests its potential use in the development of new cancer treatments (Chen et al., 2011).

Optical and Material Science

  • The compound's structural, optical, and thermal properties make it an interesting candidate for research in material science. Studies have been conducted on its nonlinear optical properties and its potential use in organic electronics (Bharathi et al., 2016).

Catalysis and Chemical Reactions

  • 4-Methyl-3-nitrobenzoic acid is used in various catalytic processes, including oxidation reactions catalyzed by metals like cobalt. These reactions are significant in industrial chemistry for the production of various chemical compounds (Cai & Shui, 2005).

Safety And Hazards

4-Methyl-3-nitrobenzoic acid is considered hazardous. It is toxic and inhalation, ingestion or skin contact with the material may cause severe injury or death. Contact with molten substance may cause severe burns to skin and eyes .

properties

IUPAC Name

4-methyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEWSMNRCUXQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Record name 4-METHYL-3-NITROBENZOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20681
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6025642
Record name 3-Nitro-p-toluic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Prismatic crystals or off-white powder. (NTP, 1992), Solid; [CAMEO] Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-METHYL-3-NITROBENZOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20681
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Methyl-3-nitrobenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20063
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 4-METHYL-3-NITROBENZOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20681
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

4-Methyl-3-nitrobenzoic acid

CAS RN

96-98-0
Record name 4-METHYL-3-NITROBENZOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20681
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Methyl-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-methyl-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-3-nitrobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-methyl-3-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Nitro-p-toluic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-p-toluic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.319
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-NITRO-P-TOLUIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SVO2C6KJ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

369 to 374 °F (NTP, 1992)
Record name 4-METHYL-3-NITROBENZOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20681
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods

Procedure details

Conc. sulfuric acid (25 ml; 0.5 equiv.) was added over a period of 10 minutes to nitric acid at 0° C. (69-72%; 25 ml; 0.5 equiv.). The resulting mixture was stirred for 30 minutes at 0° C. Conc. sulfuric acid (75 ml; 1.5 equiv.) was added at room temperature, over a period of 20 minutes, to 4-methylbenzoic acid (50 g; 1 equiv.). The resulting suspension was cooled to 0° C., and the nitrating acid was added thereto over a period of 45 minutes. The resulting reaction mixture was stirred for 1 hour at 10-20° C. When the conversion was complete, the reaction mixture was poured onto ice-water and the resulting white solid was filtered out and dried. 4-Methyl-3-nitrobenzoic acid (66.5 g; 82.7%) was obtained in the form of a white solid.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-nitrobenzoic acid
Reactant of Route 2
4-Methyl-3-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Methyl-3-nitrobenzoic acid
Reactant of Route 4
4-Methyl-3-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Methyl-3-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Methyl-3-nitrobenzoic acid

Citations

For This Compound
153
Citations
MD Bharathi, G Ahila, J Mohana… - Journal of Physics and …, 2016 - Elsevier
… 4-methyl-3-nitrobenzoic acid is a nitrated carboxylic acid. … The 4-methyl-3-nitrobenzoic acid is a vigorous inhibitor cancer … , vibrational analysis of 4-methyl-3-nitrobenzoic acid [6]. Further …
Number of citations: 22 www.sciencedirect.com
J Prashanth, G Ramesh, JL Naik, JK Ojha… - Optics and Photonics …, 2015 - scirp.org
… FT-Raman spectra of 4-methyl-3-nitrobenzoic acid have been … We thought 4-methyl-3-nitrobenzoic acid (MNBA) was one … been demonstrated that 4-Methyl-3-nitrobenzoic acid (MNBA) …
Number of citations: 26 www.scirp.org
S Wang, K Liu, A Zhang, J Dai, A Gupta… - … and Chemistry of …, 2020 - Taylor & Francis
… solubility for 4-methyl-3-nitrobenzoic acid dissolved in methanol, … the solute descriptors of 4-methyl-3-nitrobenzoic acid. In total … 4-Methyl-3-nitrobenzoic acid is expected to exist in …
Number of citations: 6 www.tandfonline.com
WE Acree Jr, KR Bowen, MY Horton… - Physics and Chemistry …, 2017 - Taylor & Francis
Spectroscopic methods have been used to determine the solubility of 3-methyl-4-nitrobenzoic acid dissolved in 17 different alcohols, five alkyl acetates, tetrahydrofuran, 1,4-dioxane, …
Number of citations: 26 www.tandfonline.com
J Prashanth, JK Ojha, BV Reddy… - Journal of Physics …, 2016 - iopscience.iop.org
… Further, it has been demonstrated that 4-Methyl-3-nitrobenzoic acid is a potent inhibitor … experimental and theoretical investigation of 4-Methyl-3-nitrobenzoic acid using its FTIR and FT…
Number of citations: 7 iopscience.iop.org
K Ramachandran, A Raja, V Mohankumar… - Physica B: Condensed …, 2019 - Elsevier
Organic, third order nonlinear optical (NLO) 4-methyl-3-nitrobenzoic acid (4M3N) single crystal was successfully grown by vertical transparent Bridgman - Stockbarger method. The …
Number of citations: 10 www.sciencedirect.com
P Chen, X Zhang, H Guo, N Ma… - Molecular …, 2011 - spandidos-publications.com
… , we identified a chemical, 4-methyl-3-nitrobenzoic acid, which inhibits the migration of various … In the present study, we investigated the role of 4-methyl-3-nitrobenzoic acid and the …
Number of citations: 6 www.spandidos-publications.com
AV Braga, RRL da Silva, IB Rodrigues… - Biomedicine & …, 2021 - Elsevier
… Thus, the 4-methyl-3-nitrobenzoic acid (2), the sodium salt of 1 (3) and the 4-((nitrooxy)methyl)benzoic acid (4) were also prepared and investigated for the sake of electrochemical …
Number of citations: 2 www.sciencedirect.com
MJS Monte, DM Hillesheim - The Journal of Chemical Thermodynamics, 2001 - Elsevier
… with mass fraction purities of 0.99 for 2-methyl-3-nitrobenzoic acid, 3-methyl-4-nitrobenzoic acid and 4-methyl-3-nitrobenzoic acid and the following mass fractions purities for the other …
Number of citations: 21 www.sciencedirect.com
K Ramachandran, A Raja, MS Pandian… - AIP Conference …, 2019 - pubs.aip.org
… Optically transparent 4-methyl-3-nitrobenzoic acid single crystal was successfully grown by BridgmanStockbarger method. Crystal structure and lattice parameters were analysed by …
Number of citations: 4 pubs.aip.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.